molecular formula C26H24Cl2N4OS B11081187 2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11081187
M. Wt: 511.5 g/mol
InChI Key: ODXPTNYCSIWIGQ-UHFFFAOYSA-N
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Description

2-{[5-(2,4-DICHLOROPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique triazole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-DICHLOROPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring, followed by the introduction of the sulfonamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems allow for precise control of temperature and residence time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,4-DICHLOROPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The choice of solvent and temperature conditions also plays a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[5-(2,4-DICHLOROPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2,4-DICHLOROPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOPROPYL-N-PHENYLACETAMIDE is unique due to its specific combination of triazole and sulfonamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24Cl2N4OS

Molecular Weight

511.5 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C26H24Cl2N4OS/c1-17(2)31(20-9-5-4-6-10-20)24(33)16-34-26-30-29-25(22-13-12-19(27)15-23(22)28)32(26)21-11-7-8-18(3)14-21/h4-15,17H,16H2,1-3H3

InChI Key

ODXPTNYCSIWIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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